molecular formula C25H24Cl2N4O3 B2863457 (Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 1134695-87-6

(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No. B2863457
CAS RN: 1134695-87-6
M. Wt: 499.39
InChI Key: FOSWWLRKRMEGSR-UHFFFAOYSA-N
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Description

(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C25H24Cl2N4O3 and its molecular weight is 499.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    Research has focused on synthesizing related compounds through various methods, including one-pot syntheses, which offer advantages like no need for intermediate separation and quantitative yields for target compounds (Barakat et al., 2020). Another study detailed the synthesis of "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate," showcasing the compound's crystal structure and bonding characteristics (Johnson et al., 2006).

  • Structural Analysis

    Detailed structural analyses, including X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy, have been employed to understand the molecular structure and characteristics of similar compounds (Prasanth et al., 2015). These studies provide insights into the chemical and physical properties that could inform applications in material science, catalysis, and more.

Applications in Material Science and Catalysis

  • Hyperbranched Aromatic Polyimides

    Research into hyperbranched aromatic polyimides derived from related compounds has shown potential applications in creating materials with specific desirable properties, such as solubility in organic solvents and high thermal stability (Yamanaka et al., 2000).

  • Heterocyclic Synthesis

    Compounds with similar structural features have been utilized as building blocks in the synthesis of heterocyclic compounds, which have applications ranging from pharmaceuticals to agrochemicals (Abdel-Khalik et al., 2004; Rahmouni et al., 2016).

  • Coordination Chemistry

    The study of coordination compounds of Zn(II) with related ligands demonstrates the potential for developing new materials and catalysts through the manipulation of metal-ligand interactions (Castellano et al., 2008).

properties

IUPAC Name

(Z)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N4O3/c1-16-21(24(27)31(30-16)15-18-4-7-20(26)8-5-18)13-19(14-28)25(32)29-11-10-17-6-9-22(33-2)23(12-17)34-3/h4-9,12-13H,10-11,15H2,1-3H3,(H,29,32)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSWWLRKRMEGSR-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(/C#N)\C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

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